molecular formula C8H10O3 B020763 3,4-Dimethoxyphenol CAS No. 2033-89-8

3,4-Dimethoxyphenol

Cat. No.: B020763
CAS No.: 2033-89-8
M. Wt: 154.16 g/mol
InChI Key: SMFFZOQLHYIRDA-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenol, also known as veratrole alcohol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethoxyphenol is tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also targets the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae, a bacterium that causes bacterial leaf blight in rice .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a tyrosinase inhibitor , preventing the enzyme from catalyzing the production of melanin . In the case of Xanthomonas oryzae pv. oryzae, it inhibits the T3SS, which is essential for the bacterium’s pathogenicity .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway , leading to reduced melanin production . In Xanthomonas oryzae pv. oryzae, the inhibition of T3SS disrupts several biochemical pathways, including those involved in membrane structures, protein synthesis and secretion, bacterial secretion system, two-component system, and flagellar assembly .

Pharmacokinetics

Its molecular weight (15416 g/mol) and solubility in water suggest that it may have good bioavailability .

Result of Action

The inhibition of tyrosinase by this compound can lead to a whitening effect in cosmetics due to reduced melanin production . In Xanthomonas oryzae pv. oryzae, the inhibition of T3SS results in notable surface depressions, wrinkles, distortions, or even ruptures in the bacterial cells, reducing the bacterium’s pathogenicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is light-sensitive, suggesting that exposure to light might affect its stability and efficacy . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenol can be synthesized through several methods. One common method involves the methylation of hydroquinone using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of veratrole, which is derived from guaiacol. This process involves the use of palladium on carbon as a catalyst and hydrogen gas under high pressure .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

3,4-Dimethoxyphenol can be compared with other methoxy-substituted phenols:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and its antioxidant properties make it particularly valuable in cosmetic and pharmaceutical applications .

Properties

IUPAC Name

3,4-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFFZOQLHYIRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062112
Record name 3,4-Dimethoxyphenol
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Molecular Weight

154.16 g/mol
Source PubChem
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CAS No.

2033-89-8
Record name 3,4-Dimethoxyphenol
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Record name 3,4-Dimethoxyphenol
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Record name 3,4-DIMETHOXYPHENOL
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Record name Phenol, 3,4-dimethoxy-
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Record name 3,4-Dimethoxyphenol
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Record name 3,4-dimethoxyphenol
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Record name 3,4-DIMETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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